4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline

KCNQ2 Antagonist Ion Channel Pharmacology Automated Patch Clamp

Medicinal chemistry requires precise quinazoline scaffolds for SAR reproducibility. This 4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline offers: - IC50 = 70 nM against KCNQ2 with 1.7-fold selectivity over KCNQ2/Q3 - SNAr-reactive 4-chloro leaving group for 4-anilinoquinazoline library synthesis - LogP 2.01 & pKa 0.97 for HPLC method development - Reference antagonist for automated patch clamp HTS assays

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
Cat. No. B12987686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1COCCC1C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C13H13ClN2O/c14-12-10-3-1-2-4-11(10)15-13(16-12)9-5-7-17-8-6-9/h1-4,9H,5-8H2
InChIKeyTUCZRJJVXLCZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: Core Scaffold & Properties


4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline (CAS: 1416372-37-6) is a synthetic quinazoline derivative characterized by a chloro substituent at the 4-position and a tetrahydropyran-4-yl group at the 2-position of the bicyclic quinazoline core . The compound exhibits a molecular weight of 248.71 g/mol, a predicted LogP of 2.01, and a predicted pKa of 0.97±0.30, which collectively inform its lipophilicity and ionization state for biological assay design [1]. As a substituted quinazoline, it belongs to a privileged scaffold widely exploited in medicinal chemistry for kinase inhibition and ion channel modulation, making it a critical building block for structure-activity relationship (SAR) exploration [2].

Ion channel pharmacology KCNQ2 antagonist tool for automated patch clamp assays
Medicinal chemistry 4-Chloro handle enables rapid kinase inhibitor library diversification

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: Non-Substitutable Scaffold


Generic substitution among quinazoline analogs is scientifically invalid due to the profound impact of the 2-position tetrahydropyran (THP) moiety on molecular recognition and target selectivity. The THP-4-yl group introduces a unique combination of steric bulk, conformational restriction, and hydrogen-bonding potential that critically diverges from simpler 2-alkyl or 2-aryl quinazolines [1]. While the 4-chloro substituent serves as a classic leaving group for nucleophilic aromatic substitution (SNAr) during further derivatization, the 2-THP group is essential for dictating the compound's binding orientation within hydrophobic pockets of ion channels such as KCNQ2 [2]. Directly substituting this compound with a 4-chloro-2-methyl-quinazoline or a 2-phenyl-quinazoline would result in an unpredictable and likely significant loss of target engagement, rendering SAR data non-transferable and experimental outcomes irreproducible [3].

2-Position substitution
The tetrahydropyran group critically influences target binding; 2-alkyl or 2-aryl analogs may shift KCNQ2 engagement profile.
Synthetic handle
Generic quinazoline analogs without the 4-chloro leaving group limit SNAr-based library synthesis for kinase SAR.
Selectivity context
KCNQ subtype selectivity (homomer vs. heteromer) may not transfer to other ion channel assemblies or cell backgrounds.

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: Comparative Evidence Guide


KCNQ2 Antagonist Potency: THP vs. Alkyl/Aryl Analogs

The target compound demonstrates moderate antagonist activity at the human KCNQ2 potassium channel (IC50 = 70 nM), measured via automated patch clamp electrophysiology in CHO cells [1]. This potency is substantially higher than the 4-chloro-2-phenyl-quinazoline comparator, which exhibits an IC50 of 240 nM under identical assay conditions, representing a ~3.4-fold increase in potency [2]. The data establish a direct link between the 2-tetrahydropyran-4-yl substitution and enhanced KCNQ2 channel blockade relative to a 2-phenyl analog.

KCNQ2 Antagonist Potency
Head-to-head
IC50 70 nM vs 240 nM (4-chloro-2-phenyl analog)
Supports KCNQ2 antagonist assay sensitivity context
Reported 3.4-fold lower IC50; CHO cells, automated patch clamp
KCNQ2 Antagonist Ion Channel Pharmacology Automated Patch Clamp

KCNQ2 vs. KCNQ2/Q3 Heteromer Selectivity

The compound exhibits a modest selectivity window for the KCNQ2 homomer over the KCNQ2/Q3 heteromer. While it antagonizes KCNQ2 with an IC50 of 70 nM, its potency at the KCNQ2/Q3 heteromeric channel drops to an IC50 of 120 nM, a 1.7-fold reduction [1]. This selectivity profile is distinct from many Kv7 channel modulators that show broader activity, and it provides a defined baseline for SAR studies aimed at tuning KCNQ subtype selectivity [2].

KCNQ2 vs. KCNQ2/Q3 Selectivity
Head-to-head
IC50 70 nM (KCNQ2) / 120 nM (KCNQ2/Q3)
Supports subtype selectivity assay interpretation
Selectivity ratio 1.7; CHO cells, patch clamp
KCNQ2/Q3 Heteromer Subtype Selectivity Ion Channel Modulator

Quinazoline Scaffold for ErbB Kinases

The quinazoline core of this compound is a validated privileged structure for targeting the ErbB family of receptor tyrosine kinases (EGFR, HER2, HER4). Representative 4-anilinoquinazoline derivatives demonstrate potent EGFR inhibition, with IC50 values as low as 2.6 nM against EGFR kinase and 4.3 nM against HER2 kinase [1]. While the target compound lacks the 4-anilino substituent, the 4-chloro group serves as a critical synthetic handle for introducing diverse anilines to access this highly potent kinase inhibitor space, a strategy employed in the development of clinically approved agents like gefitinib and erlotinib [2].

ErbB Kinase Scaffold Potential
Class-level
4-Chloro enables SNAr diversification to active 4-anilinoquinazoline inhibitors
Supports kinase inhibitor library synthesis
Not directly tested; reported EGFR IC50 ~2.6 nM for representative analog
ErbB Kinase EGFR Inhibitor Quinazoline Scaffold

4-Chloro-2-(tetrahydro-2H-pyran-4-yl)quinazoline: Application Scenarios


KCNQ2 Antagonist Screening & Profiling

This compound is optimally deployed as a reference antagonist in automated patch clamp assays for KCNQ2 channel screening. Its IC50 of 70 nM provides a moderate potency baseline for validating assay sensitivity and for use as a control compound in high-throughput screens (HTS) for KCNQ2 openers or positive allosteric modulators (PAMs). The defined 1.7-fold selectivity window between KCNQ2 and KCNQ2/Q3 channels also makes it useful for counter-screening and for training machine learning models aimed at predicting subtype-selective channel modulators [1].

Synthetic Intermediate for ErbB Kinase Inhibitor Libraries

The 4-chloro substituent is a strategic synthetic handle for nucleophilic aromatic substitution (SNAr) reactions with substituted anilines. This enables the rapid generation of diverse 4-anilinoquinazoline libraries for probing structure-activity relationships (SAR) against the ErbB kinase family (EGFR, HER2, HER4). Procurement of this compound is justified for medicinal chemistry groups seeking to build focused kinase inhibitor libraries around the clinically validated quinazoline scaffold, a strategy foundational to the development of first-generation EGFR inhibitors [2].

Physicochemical Benchmarking & Method Development

With a defined LogP of 2.01 and a molecular weight of 248.71 g/mol, this compound serves as a calibrant for reversed-phase HPLC method development for moderately lipophilic quinazoline analogs. Its predicted pKa of 0.97±0.30 informs mobile phase pH selection to control ionization and optimize chromatographic resolution of closely related impurities or metabolites. These properties are critical for establishing robust analytical quality control (QC) protocols in both research and pilot-scale synthesis [3].

Application
Selection Property
Validation Focus
KCNQ2 antagonist screening
Defined KCNQ2 antagonist profile
Patch clamp assay sensitivity and selectivity context
ErbB kinase inhibitor library synthesis
4-Chloro leaving group for SNAr diversification
SAR evaluation of 4-anilinoquinazoline derivatives
HPLC method development
Reported lipophilicity and ionization profile
Chromatographic resolution and QC protocol optimization
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